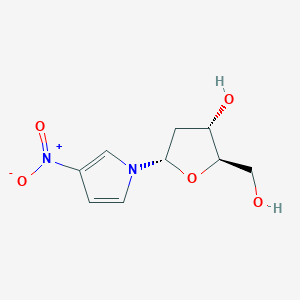

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

描述

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is a synthetic nucleoside analog This compound is structurally characterized by a pyrrole ring substituted with a nitro group and a deoxyribose sugar moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole typically involves the glycosylation of a pyrrole precursor with a protected deoxyribose derivative. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation reaction. The deprotection of the sugar moiety is then carried out under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product. The final compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophilic reagents such as halogens or nitrosonium ions can be used.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or enzymatic conditions using glycosidases.

Major Products

Reduction: 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-amino-1H-pyrrole.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Hydrolysis: Deoxyribose sugar and pyrrole derivatives.

科学研究应用

Chemical Properties and Structure

The compound is characterized by the presence of a nitro group attached to a pyrrole ring, which is further linked to a deoxyribose sugar. This unique structure confers specific reactivity and biological activity, making it an interesting subject for research.

Antitumor Activity

Research has indicated that 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms. The compound's ability to mimic natural nucleosides allows it to be incorporated into DNA, leading to cytotoxic effects in rapidly dividing tumor cells .

Antiviral Properties

This compound has also been investigated for its antiviral potential. Its structural similarity to natural nucleosides enables it to act as an inhibitor of viral replication. Preliminary studies suggest efficacy against certain RNA viruses, making it a candidate for antiviral drug development .

Molecular Probes in Biochemical Research

Due to its fluorescent properties, this compound can be utilized as a molecular probe in nucleic acid research. It can be incorporated into oligonucleotides to study conformational changes and interactions with proteins or other nucleic acids. This application is particularly valuable in understanding the dynamics of DNA/RNA structures under various conditions .

Case Studies and Research Findings

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism of action of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole involves its incorporation into DNA during replication. The presence of the nitro group can lead to the formation of DNA adducts, which interfere with DNA polymerase activity and result in the inhibition of DNA synthesis. This compound can also induce DNA strand breaks and trigger apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-amino-1H-pyrrole: A reduced form of the compound with an amino group instead of a nitro group.

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4-hydroxytetrahydro-2(1H)-pyrimidinone: A structurally similar nucleoside analog with a pyrimidinone ring.

Uniqueness

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form DNA adducts and induce apoptosis makes it a valuable tool in cancer research and therapeutic development.

生物活性

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₃O₅

- Molecular Weight : 227.20 g/mol

- IUPAC Name : this compound

The compound features a pyrrole ring, which is significant for its biological activity. Pyrrole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : The presence of the nitro group in the pyrrole structure enhances its ability to interact with microbial DNA, leading to inhibition of growth in various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis and DNA replication processes.

- Anticancer Properties : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells by activating caspase pathways. This is particularly relevant in the context of drug-resistant cancer cells, where traditional therapies fail.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrrole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be lower than those for standard antibiotics, suggesting potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A series of tests on human breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability (IC50 values < 10 µM). The mechanism was linked to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP.

属性

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-(3-nitropyrrol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETFHJRYOTYZFD-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC(=C2)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935607 | |

| Record name | 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157066-48-3 | |

| Record name | 3-Nitropyrrole 2'-deoxyribonucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157066483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。